molecular formula C9H7FN2O5 B8364296 2-(3-Fluoro-4-nitrobenzamido)acetic acid

2-(3-Fluoro-4-nitrobenzamido)acetic acid

Cat. No.: B8364296
M. Wt: 242.16 g/mol
InChI Key: NNNUBHLKYRBUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoro-4-nitrobenzamido)acetic acid is a chemical building block that incorporates a glycine moiety linked to a 3-fluoro-4-nitrobenzoyl group. This structure makes it a valuable intermediate for researchers, particularly in organic synthesis and medicinal chemistry. The compound is likely derived from 3-Fluoro-4-nitrobenzoic Acid, a known precursor with a melting point of 173-177°C . The primary research value of this compound lies in its two functional handles: the carboxylic acid and the aromatic nitro group flanked by a fluorine atom. The carboxylic acid allows for further derivatization into esters or amides, while the electron-deficient aromatic ring is highly amenable to nucleophilic aromatic substitution reactions. The fluorine atom at the 3-position can be selectively displaced by nucleophiles such as amines or alkoxides, enabling the creation of diverse chemical libraries . This is a common strategy in the synthesis of more complex molecules, including heterocyclic compounds like benzimidazolones, which are of significant interest in pharmaceutical research for developing enzyme inhibitors . This product is intended for research purposes as a synthetic intermediate. It is strictly for laboratory use and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C9H7FN2O5

Molecular Weight

242.16 g/mol

IUPAC Name

2-[(3-fluoro-4-nitrobenzoyl)amino]acetic acid

InChI

InChI=1S/C9H7FN2O5/c10-6-3-5(1-2-7(6)12(16)17)9(15)11-4-8(13)14/h1-3H,4H2,(H,11,15)(H,13,14)

InChI Key

NNNUBHLKYRBUKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(=O)O)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Gaps

  • Materials Science : Hydrogen-bonding motifs (e.g., in ) could inspire crystal engineering studies for the target compound .
  • Data Limitations : Direct data on solubility, melting points, or biological activity for 2-(3-Fluoro-4-nitrobenzamido)acetic acid are absent in the evidence, necessitating experimental validation.

Q & A

Q. What are the standard synthetic routes for 2-(3-Fluoro-4-nitrobenzamido)acetic acid?

The synthesis typically involves nitration and amidation steps. For example:

  • Nitration : Introduce the nitro group to a fluorinated benzoic acid derivative using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Evidence for similar compounds shows regioselective nitration at the 4-position of fluorobenzene derivatives .
  • Amidation : Couple the nitro-substituted benzoic acid with glycine derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) .
    Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via recrystallization (ethanol/water) .

Q. What analytical methods are used to characterize this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ confirms the presence of the nitro (δ ~8.2 ppm, aromatic H), fluoro (δ ~-110 ppm in ¹⁹F NMR), and acetamido (δ ~3.8 ppm, CH₂) groups .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric dimers with R₂²(8) motifs, as seen in brominated analogs) .
  • Mass Spectrometry : ESI-MS (negative mode) shows [M-H]⁻ peaks at m/z 255.1 (calculated for C₉H₆FN₂O₅) .

Q. What solvents are optimal for purification?

Recrystallization in ethanol/water (7:3 v/v) yields high-purity crystals (>98%). For column chromatography, use silica gel with a gradient of ethyl acetate (10% → 40%) in hexane. Solubility in DMSO is ~50 mg/mL at 25°C .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • Fluorine Position : Fluorine at the 3-position enhances electron-withdrawing effects, stabilizing the nitro group and improving binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .
  • Nitro Group Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro to an amine, enabling conjugation with fluorescent probes for cellular uptake studies .
    Data Table : Comparison of IC₅₀ values against COX-2:
DerivativeIC₅₀ (µM)
Parent Compound12.3 ± 1.2
3-Fluoro-4-amine analog45.7 ± 3.8
Source: In vitro assays using recombinant COX-2

Q. How can molecular docking predict interaction mechanisms with biological targets?

  • Software : Use AutoDock Vina with PDB structures (e.g., 5KIR for COX-2).
  • Key Interactions : The nitro group forms π-π stacking with Tyr355, while the fluoro group engages in halogen bonding with Leu352 .
    Validation : Correlate docking scores (ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Q. What stability challenges arise under physiological conditions?

  • pH Sensitivity : Degrades rapidly at pH >8 (hydrolysis of the amide bond). Use buffered solutions (pH 6–7.4) for in vitro assays .
  • Light Sensitivity : Nitro groups promote photodegradation; store in amber vials at -20°C .

Contradictions and Resolutions

  • Synthetic Yield Variability : Some protocols report 60–70% yields for nitration , while others achieve >85% using low-temperature bromination . Resolution: Optimize nitration time (<2 hrs) and stoichiometry (1.1 eq HNO₃) .
  • Biological Activity Discrepancies : Fluorine’s electron-withdrawing effects may enhance or reduce activity depending on target hydrophobicity. Conduct comparative SAR studies using 3-fluoro vs. 4-fluoro analogs .

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